Tetrazolo[1,5-a]pyridin-8-ol
CAS No.: 7477-06-7
Cat. No.: VC15408228
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7477-06-7 |
|---|---|
| Molecular Formula | C5H4N4O |
| Molecular Weight | 136.11 g/mol |
| IUPAC Name | tetrazolo[1,5-a]pyridin-8-ol |
| Standard InChI | InChI=1S/C5H4N4O/c10-4-2-1-3-9-5(4)6-7-8-9/h1-3,10H |
| Standard InChI Key | NPYQESFGEYMDLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=NN=N2)C(=C1)O |
Introduction
Structural Characteristics and Fundamental Properties
Tetrazolo[1,5-a]pyridin-8-ol possesses a bicyclic framework with distinct electronic properties arising from the conjugation between the tetrazole and pyridine rings. The hydroxyl group at the 8-position introduces polarity and hydrogen-bonding capabilities, influencing its solubility and intermolecular interactions.
Molecular and Crystallographic Data
Key physicochemical properties are summarized below:
The compound’s planar structure facilitates π-π stacking interactions, as evidenced by X-ray crystallographic studies of related tetrazolo[1,5-a]pyridine derivatives .
Synthetic Methodologies
Cyclization of 2-Fluoropyridin-3-ol
A high-yielding route involves the reaction of 2-fluoropyridin-3-ol with sodium azide (NaN₃) under acidic conditions (HCl) at 120°C for 13 hours. This one-pot protocol achieves a 75% yield after purification via column chromatography :
Optimization Insights:
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Solvent systems: Ethanol-water (6:4) enhances reactivity.
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Temperature: Prolonged heating above 100°C prevents intermediate degradation.
Reactivity and Functionalization
Nucleophilic Substitution
The hydroxyl group at C8 undergoes methoxylation via treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dichloromethane (DCM), yielding 8-methoxytetrazolo[1,5-a]pyridine (83% yield) :
Catalytic Transformations
Iron(III)-mediated annulation reactions with β-keto esters generate pyrido-pyrimidinones, highlighting the compound’s utility in constructing polycyclic systems .
Applications in Pharmaceutical and Materials Chemistry
Industrial Applications
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